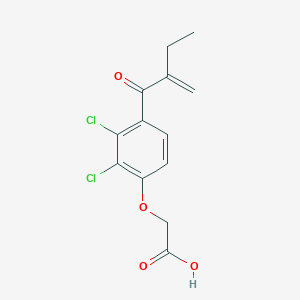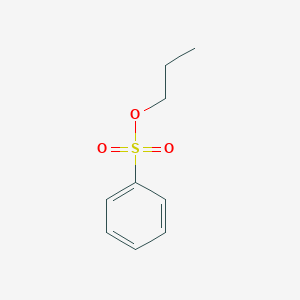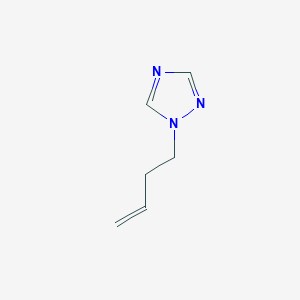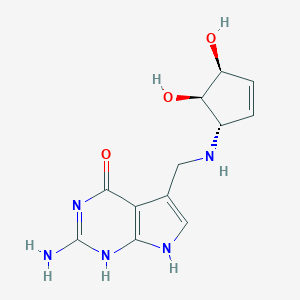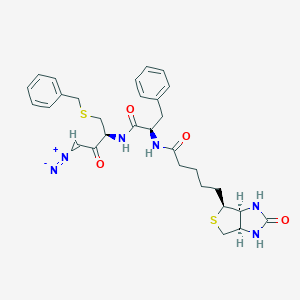
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane is a chemical compound that is commonly used in scientific research. It is a diazomethane-based crosslinker that is used to study protein-protein interactions, protein structure, and enzyme catalysis.
Mécanisme D'action
The mechanism of action of Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane is based on the diazomethane group. The diazomethane group is a highly reactive electrophile that reacts with nucleophiles, such as amino acids, to form covalent bonds. When Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane is added to a protein sample, the diazomethane group reacts with the amino acids in the protein to form covalent bonds, crosslinking the proteins together.
Effets Biochimiques Et Physiologiques
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane does not have any known biochemical or physiological effects. It is used solely as a research tool and is not intended for use as a drug or therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane in lab experiments are that it is a highly reactive and specific crosslinker that can be used to study protein-protein interactions, protein structure, and enzyme catalysis. It is also relatively easy to synthesize and purify. The limitations of using Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane in lab experiments are that it can be toxic and carcinogenic if not handled properly. It is also relatively expensive compared to other crosslinkers.
Orientations Futures
There are several future directions for the use of Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane in scientific research. One direction is the development of new diazomethane-based crosslinkers that are more specific and less toxic than Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane. Another direction is the use of Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane in combination with other crosslinkers and techniques, such as mass spectrometry, to study protein-protein interactions and protein structure in more detail. Finally, Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane could be used to study enzyme catalysis in more detail by crosslinking different parts of the enzyme together.
Méthodes De Synthèse
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane is synthesized using a multistep process that involves the reaction of biotin-NHS ester with protected amino acids and diazomethane. The protected amino acids used in the synthesis are phenylalanine and S-benzylcysteine. The diazomethane is generated in situ using a diazomethane generator. The final product is purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane is commonly used in scientific research to study protein-protein interactions, protein structure, and enzyme catalysis. It is used to crosslink proteins together, which allows researchers to study the interactions between them. It is also used to study the structure of proteins by crosslinking different parts of the protein together. In addition, it is used to study enzyme catalysis by crosslinking the enzyme with its substrate.
Propriétés
Numéro CAS |
153512-31-3 |
|---|---|
Nom du produit |
Biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane |
Formule moléculaire |
C30H36N6O4S2 |
Poids moléculaire |
608.8 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(2R)-1-[[(2S)-1-benzylsulfanyl-4-diazo-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C30H36N6O4S2/c31-32-16-25(37)23(18-41-17-21-11-5-2-6-12-21)34-29(39)22(15-20-9-3-1-4-10-20)33-27(38)14-8-7-13-26-28-24(19-42-26)35-30(40)36-28/h1-6,9-12,16,22-24,26,28H,7-8,13-15,17-19H2,(H,33,38)(H,34,39)(H2,35,36,40)/t22-,23-,24+,26+,28+/m1/s1 |
Clé InChI |
QWCPPSVOHKGMNI-KKDGGHHKSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CSCC4=CC=CC=C4)/C(=C/[N+]#N)/[O-])NC(=O)N2 |
SMILES |
C1C2C(C(S1)CCCCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CSCC4=CC=CC=C4)C(=O)C=[N+]=[N-])NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CSCC4=CC=CC=C4)C(=O)C=[N+]=[N-])NC(=O)N2 |
Synonymes |
iotin-Phe-Cys(SBzyl)-CHN2 biotin-phenylalanyl-(S-benzyl)cysteinyl-diazomethane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



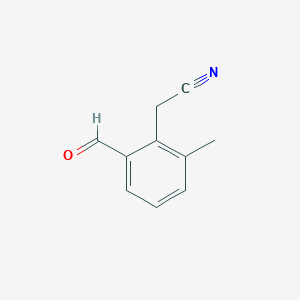
![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)
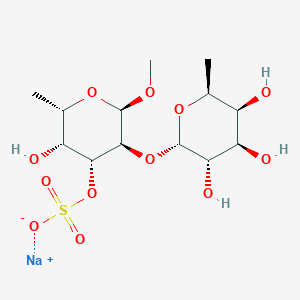
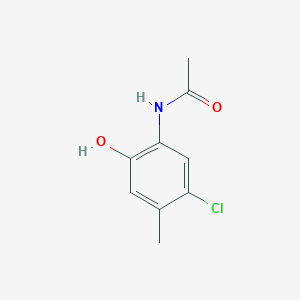
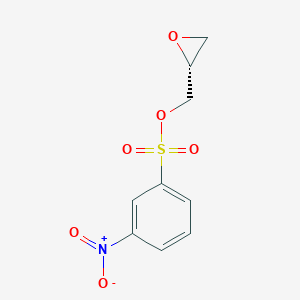
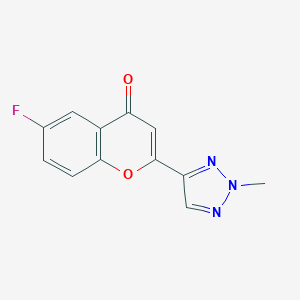
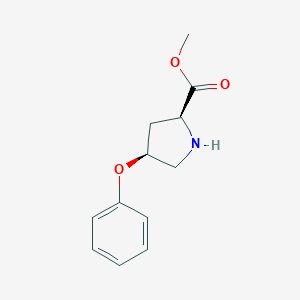
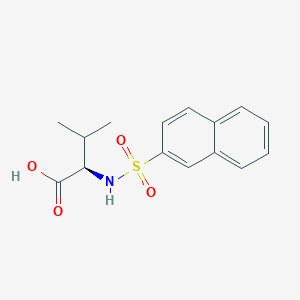
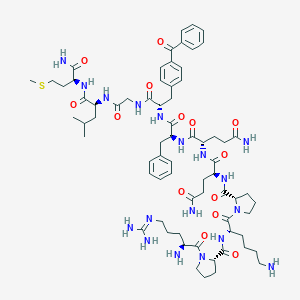
![Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B138826.png)
